molecular formula C17H14BrNO2S B2897922 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2097872-50-7

2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2897922
CAS No.: 2097872-50-7
M. Wt: 376.27
InChI Key: XDSQUZLCZTXWCL-UHFFFAOYSA-N
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Description

Structure and Key Features
2-Bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a benzamide derivative characterized by:

  • A 2-bromo-substituted benzamide core, which introduces steric and electronic effects that influence reactivity and binding interactions.
  • An ethyl linker connecting the benzamide to furan-2-yl and thiophen-3-yl heterocycles.

Amide formation: Reacting 2-bromobenzoyl chloride with 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine under basic conditions.

Purification: Column chromatography (e.g., ethyl acetate/hexane eluent, as in ).

Potential Applications Benzamide derivatives are widely explored for their pharmacological properties, including kinase inhibition ( ) and anticancer activity ( ). The bromine atom may enhance binding to hydrophobic pockets in target proteins, while the heterocycles could modulate solubility and metabolic stability.

Properties

IUPAC Name

2-bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2S/c18-15-5-2-1-4-13(15)17(20)19-10-14(12-7-9-22-11-12)16-6-3-8-21-16/h1-9,11,14H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSQUZLCZTXWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Side Chain: The side chain containing furan and thiophene rings is synthesized separately.

    Coupling Reaction: The side chain is then coupled to the brominated benzamide under specific conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Substitution Reactions: The bromo group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The furan and thiophene rings can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in various coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceuticals.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It can be used in research to study the interactions of furan and thiophene-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide with analogous benzamides is provided below, focusing on structural variations and their implications.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Features
Target Compound C₁₇H₁₅BrN₂O₂S 2-Br, ethyl-(furan-2-yl + thiophen-3-yl) 395.28 Dual heterocycles enhance aromatic interactions; Br increases lipophilicity.
2-Bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide C₁₆H₁₄BrN₃OS 2-Br, ethyl-pyrazole-thiophen-3-yl 376.3 Pyrazole introduces nitrogen-based hydrogen bonding potential.
N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide C₁₈H₁₄F₃NO₄S 4-CF₃O, ethyl-(furan-3-yl + thiophen-2-yl + -OH) 397.4 Trifluoromethoxy group improves metabolic stability; -OH increases polarity.
(S)-N-(2-Bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide C₂₁H₁₆BrClF₄N₂O₄ Multi-halogenated, trifluoropropoxy, cyano-enamide 574.7 Complex substituents enhance target selectivity but may reduce solubility.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 3,4-Dimethoxyphenethyl 285.3 Methoxy groups improve solubility; lacks halogen or heterocyclic moieties.

Key Findings:

Hydroxyl groups ( ) increase polarity, which may enhance aqueous solubility but reduce membrane permeability.

Substituent Effects :

  • Halogens (Br, Cl, F) : The target compound’s bromine atom enhances lipophilicity, favoring hydrophobic binding pockets. In contrast, trifluoromethoxy ( ) provides electron-withdrawing effects, stabilizing the compound against metabolic degradation.
  • Methoxy groups ( ) improve solubility but lack the electronic effects of halogens.

Biological Implications: Compounds with dual heterocycles (e.g., furan + thiophene) may exhibit improved aromatic stacking in kinase inhibitors (cf. ).

Biological Activity

2-Bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a unique structure that may facilitate interactions with various biological targets, suggesting possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H14BrN1O3S2C_{16}H_{14}BrN_{1}O_{3}S_{2}, with a molecular weight of approximately 412.32 g/mol. The presence of bromine, furan, and thiophene rings contributes to its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Its structure allows it to interact with biological molecules, potentially modulating pathways related to inflammation and cell proliferation.

Anticancer Activity

Preliminary studies suggest that the compound may inhibit certain cancer cell lines. For instance, compounds with similar structural motifs have been shown to affect pathways involved in tumor growth. The specific mechanisms of action are still under investigation, but they may involve the inhibition of key enzymes or receptors implicated in cancer progression.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Similar compounds have demonstrated activity against various bacterial strains, suggesting that this compound could inhibit microbial growth through similar mechanisms.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential. Below is a table summarizing key features and activities:

Compound NameKey FeaturesBiological Activity
2-bromo-N-[2-(furan-2-yl)ethyl]benzamideLacks thiophene groupPotentially lower reactivity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamideContains both furan and thiopheneEnhanced interaction potential
4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamideIncorporates piperazineDifferent pharmacological profile

Case Studies and Research Findings

  • In vitro Studies : A study evaluated the cytotoxic effects of various benzamide derivatives, including this compound, against cancer cell lines such as CCRF-CEM. The results indicated promising IC50 values, suggesting significant anticancer potential.
    "The most active compound exhibited an IC50 of 900 nM against leukemia cell lines."
  • Mechanistic Insights : Further investigations into the compound's mechanism revealed that it may inhibit dihydrofolate reductase (DHFR), a target for many anticancer drugs. This inhibition could lead to reduced cell proliferation in resistant cancer cells.
  • Antimicrobial Testing : In another study, the compound was tested against several bacterial strains, demonstrating notable inhibitory effects similar to those seen with established antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide, and how can purity be maximized?

  • Methodology : The compound is typically synthesized via multi-step reactions, starting with coupling 2-bromobenzoic acid to a furan-thiophene ethylamine intermediate using carbodiimides (e.g., EDCI) and HOBt as coupling agents. Solvent selection (e.g., DCM or DMF) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification involves column chromatography (silica gel) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodology :

  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm backbone connectivity and substituent positions.
  • X-ray crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) to resolve stereochemistry and intermolecular interactions. Low-temperature data collection (100 K) improves resolution .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology : Use in vitro assays targeting disease-relevant pathways:

  • Antimicrobial : Microplate Alamar Blue assay against Mycobacterium tuberculosis H37Rv (MIC determination) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin or kinase inhibitors) to evaluate binding affinity (Kᵢ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the coupling step?

  • Methodology :

  • DoE (Design of Experiments) : Vary solvent polarity (THF vs. DMF), temperature (0°C to RT), and catalyst loading (EDCI:HOBt ratios).
  • Kinetic monitoring : Use HPLC or TLC to identify intermediates and adjust reaction times.
  • Alternative coupling agents : Test DCC or PyBOP for improved efficiency in polar aprotic solvents .

Q. What strategies resolve contradictions in crystallographic data, such as disordered thiophene rings?

  • Methodology :

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model disorder.
  • DFT calculations : Compare experimental bond lengths/angles with computational models (e.g., Gaussian09) to validate structural hypotheses.
  • Low-temperature data : Collect at 20 K to reduce thermal motion artifacts .

Q. How can structure-activity relationships (SAR) be explored to enhance biological potency?

  • Methodology :

  • Analog synthesis : Replace bromine with Cl, CN, or CF₃ groups; modify furan/thiophene positions.
  • QSAR modeling : Use MOE or Schrödinger to correlate electronic parameters (HOMO/LUMO) with IC₅₀ values.
  • Docking studies : AutoDock Vina to predict binding modes with targets (e.g., Mtb enoyl-ACP reductase) .

Q. What mechanistic studies are required to elucidate its interaction with biological targets?

  • Methodology :

  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure real-time binding kinetics (kₐₙ/kₒff).
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells.
  • Metabolomics : LC-MS profiling to identify disrupted pathways in treated cells .

Q. How can metabolic stability be improved for in vivo applications?

  • Methodology :

  • Microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450 oxidation).
  • Prodrug design : Mask labile groups (e.g., esterify hydroxyl moieties) to enhance plasma half-life.
  • Stability testing : Monitor degradation in simulated gastric fluid (SGF) and intestinal fluid (SIF) .

Data Contradiction Analysis

Q. How to address conflicting reports on anticancer vs. antitubercular activity?

  • Methodology :

  • Dose-response profiling : Compare IC₅₀ values across assays; confirm selectivity via counter-screening against non-target cells (e.g., Vero).
  • Target validation : CRISPR knockouts of hypothesized targets (e.g., Mtb KasA) to confirm mechanism.
  • Meta-analysis : Reconcile literature data using cheminformatics tools (e.g., ChEMBL) to identify assay-specific biases .

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